molecular formula C11H13Br2NO2S B13465603 Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate

Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate

Cat. No.: B13465603
M. Wt: 383.10 g/mol
InChI Key: VCXRBHLYCTUCIR-UHFFFAOYSA-N
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Description

Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C11H13Br2NO2S This compound is characterized by the presence of a butyl ester group, a dibromopyridinyl moiety, and a sulfanyl linkage

Preparation Methods

The synthesis of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dibromopyridine and butyl acetate.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the sulfanyl group, followed by nucleophilic substitution to attach the butyl ester group.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dibromo groups to less substituted derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H13Br2NO2S

Molecular Weight

383.10 g/mol

IUPAC Name

butyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C11H13Br2NO2S/c1-2-3-6-16-10(15)7-17-9-5-4-8(12)11(13)14-9/h4-5H,2-3,6-7H2,1H3

InChI Key

VCXRBHLYCTUCIR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NC(=C(C=C1)Br)Br

Origin of Product

United States

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